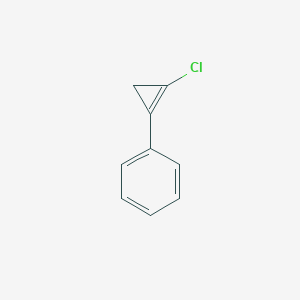
Benzene, (2-chloro-1-cyclopropen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (2-chloro-1-cyclopropen-1-yl)- is an organic compound characterized by a benzene ring substituted with a 2-chloro-1-cyclopropen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2-chloro-1-cyclopropen-1-yl)- typically involves the reaction of benzene with a suitable cyclopropene derivative under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloro-1-cyclopropene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of Benzene, (2-chloro-1-cyclopropen-1-yl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, (2-chloro-1-cyclopropen-1-yl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form cyclopropane derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) in acidic or basic conditions.
Major Products Formed
EAS: Bromobenzene derivatives, nitrobenzene derivatives.
Nucleophilic Substitution: Phenolic compounds.
Oxidation: Quinones.
Scientific Research Applications
Benzene, (2-chloro-1-cyclopropen-1-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, (2-chloro-1-cyclopropen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The cyclopropenyl group can also participate in ring-opening reactions, generating reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Benzene, (1-methyl-2-cyclopropen-1-yl)-: Similar structure but with a methyl group instead of a chloro group.
Benzene, (2-cyclopropen-1-yl)-: Lacks the chloro substituent.
Chlorobenzene: Contains a chloro group but lacks the cyclopropenyl group.
Uniqueness
Benzene, (2-chloro-1-cyclopropen-1-yl)- is unique due to the presence of both a chloro and a cyclopropenyl group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Properties
CAS No. |
56895-70-6 |
|---|---|
Molecular Formula |
C9H7Cl |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
(2-chlorocyclopropen-1-yl)benzene |
InChI |
InChI=1S/C9H7Cl/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
UXPWUAQWWJDDNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















